REACTION_CXSMILES
|
C(=O)([O-])[O-].Cl.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH2:16][O:17][C:18]2[CH:19]=[C:20]([NH2:23])[NH:21][N:22]=2)[CH:11]=[C:12]([O:14][CH3:15])[CH:13]=1>CO.O>[CH3:15][O:14][C:12]1[CH:11]=[C:10]([CH2:16][O:17][C:18]2[CH:19]=[C:20]([NH2:23])[NH:21][N:22]=2)[CH:9]=[C:8]([O:7][CH3:6])[CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C=C(C=C(C1)OC)COC=1C=C(NN1)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
MP carbonate was washed with 10% MeOH in DCM
|
Type
|
CUSTOM
|
Details
|
This was evaporated to dryness
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)COC=1C=C(NN1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: PERCENTYIELD | 67.5% | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |